(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one
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Overview
Description
(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one is a chiral compound belonging to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation between a suitable aldehyde and a ketone to form a β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization to form the chromanone ring structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one: Unique due to its specific chiral configuration and biological activities.
Chroman-4-one Derivatives: Similar compounds with variations in the substituents on the chromanone ring.
Flavonoids: Natural compounds with a similar chromanone structure but different biological activities.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to other chromanone derivatives
Properties
Molecular Formula |
C17H16O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-(4-methylphenyl)-2H-chromen-4-one |
InChI |
InChI=1S/C17H16O3/c1-11-7-9-12(10-8-11)16-17(2,19)15(18)13-5-3-4-6-14(13)20-16/h3-10,16,19H,1-2H3 |
InChI Key |
PMUWWDBIGFMHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)(C)O |
Origin of Product |
United States |
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